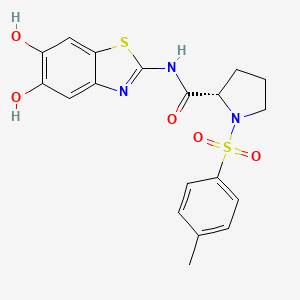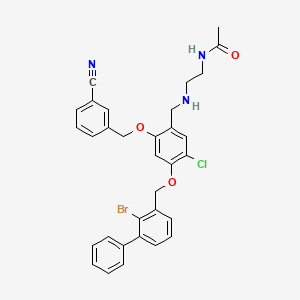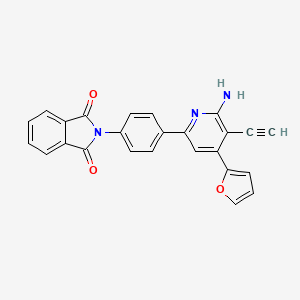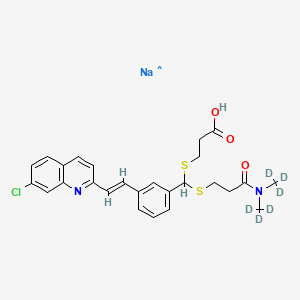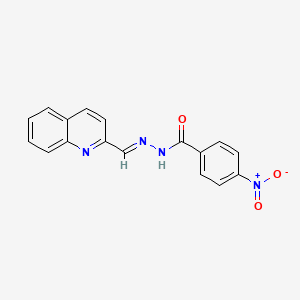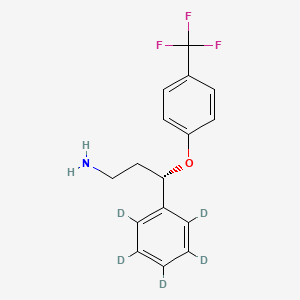
(S)-Norfluoxetine-d5 (phenyl-d5)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Norfluoxetine-d5 (phenyl-d5) is a deuterated form of norfluoxetine, which is a metabolite of the widely known antidepressant fluoxetine. The deuterium labeling, specifically at the phenyl ring, makes this compound valuable for various scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Norfluoxetine-d5 (phenyl-d5) typically involves the deuteration of the phenyl ring in norfluoxetine. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the desired positions. For example, deuterated phenylboronic acid can be used in a Suzuki coupling reaction to introduce the deuterated phenyl ring into the norfluoxetine structure.
Industrial Production Methods
Industrial production of (S)-Norfluoxetine-d5 (phenyl-d5) involves scaling up the synthetic routes mentioned above. The process typically includes:
Optimization of Reaction Conditions: Ensuring the highest yield and purity of the deuterated compound by optimizing reaction conditions such as temperature, pressure, and reaction time.
Purification: Using techniques such as chromatography to purify the final product and remove any impurities or non-deuterated analogs.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Norfluoxetine-d5 (phenyl-d5) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The phenyl ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, cyanide) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-Norfluoxetine-d5 (phenyl-d5) has a wide range of scientific research applications, including:
Pharmacokinetics: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Drug Metabolism: Researchers use this compound to study the metabolic pathways and identify metabolites of norfluoxetine.
Isotope Labeling Studies: The compound is used in isotope labeling studies to investigate reaction mechanisms and pathways in organic synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms provide distinct signals in NMR spectroscopy, making it easier to study the compound’s structure and interactions.
Wirkmechanismus
The mechanism of action of (S)-Norfluoxetine-d5 (phenyl-d5) is similar to that of norfluoxetine. It primarily acts as a selective serotonin reuptake inhibitor (SSRI), increasing the levels of serotonin in the brain by inhibiting its reuptake into presynaptic neurons. This leads to enhanced serotonergic neurotransmission, which is associated with antidepressant effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norfluoxetine: The non-deuterated form of (S)-Norfluoxetine-d5 (phenyl-d5).
Fluoxetine: The parent compound from which norfluoxetine is derived.
Deuterated Fluoxetine: Fluoxetine with deuterium labeling at various positions.
Uniqueness
(S)-Norfluoxetine-d5 (phenyl-d5) is unique due to its specific deuterium labeling at the phenyl ring. This labeling provides distinct advantages in research applications, such as improved stability and reduced metabolic rate compared to non-deuterated analogs. The deuterium atoms also offer unique insights in NMR spectroscopy and isotope labeling studies.
Eigenschaften
Molekularformel |
C16H16F3NO |
|---|---|
Molekulargewicht |
300.33 g/mol |
IUPAC-Name |
(3S)-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine |
InChI |
InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m0/s1/i1D,2D,3D,4D,5D |
InChI-Schlüssel |
WIQRCHMSJFFONW-KPSZHSGHSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](CCN)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



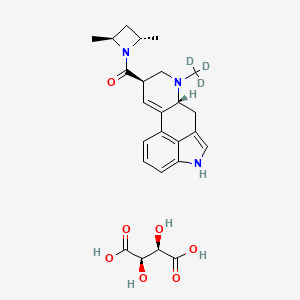
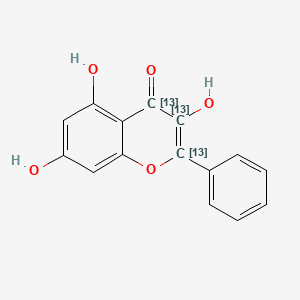



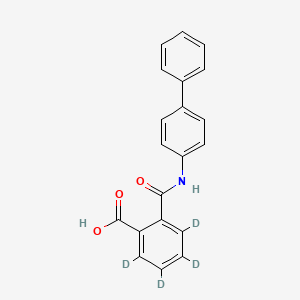
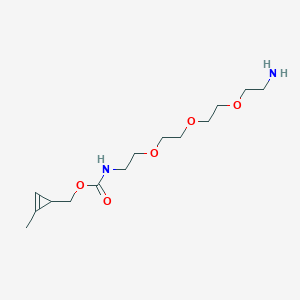
![2-[(Z)-[1-(4-chlorophenyl)-5-(trideuteriomethoxy)pentylidene]amino]oxyethanamine](/img/structure/B12415073.png)
